Aqueous Solubility: 3,2-Substitution Yields a 4.7× Advantage Over the 2,6-Analog
The aqueous solubility of (3-chloro-2-methylphenyl)methanol is 2.5 g/L at 25°C, compared to 0.533 g/L for its 2,6-isomer (2-chloro-6-methylphenyl)methanol, representing a 4.7-fold improvement . The 4,2-isomer (4-chloro-2-methylphenyl)methanol shows a solubility of 2.7 g/L, which is statistically comparable .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 2.5 g/L at 25°C |
| Comparator Or Baseline | (2-Chloro-6-methylphenyl)methanol: 0.533 g/L at 25°C; (4-Chloro-2-methylphenyl)methanol: 2.7 g/L at 25°C |
| Quantified Difference | 4.7× higher solubility vs. 2,6-isomer; 7% lower vs. 4,2-isomer |
| Conditions | Calculated values at 25°C (ACD/Labs Software V11.02) |
Why This Matters
Higher aqueous solubility facilitates homogeneous reaction conditions in aqueous or biphasic media, simplifying workup and potentially improving yields in nucleophilic substitutions and bioconjugation reactions.
